
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C11H13NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate typically involves the reaction of 4-nitrophenyl thiol with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: S-(4-Nitrophenyl) 2,2-dimethylpropanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate involves its interaction with biological molecules through its reactive functional groups. The nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
4-Nitrophenyl acetate: Similar in structure but lacks the thioester group.
2,2-Dimethylpropanoyl chloride: Used in the synthesis of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate.
4-Nitrophenyl thiol: Another precursor in the synthesis of the compound.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
65114-72-9 |
|---|---|
Fórmula molecular |
C11H13NO3S |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
S-(4-nitrophenyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H13NO3S/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
Clave InChI |
VIRQJTNJAZTUBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


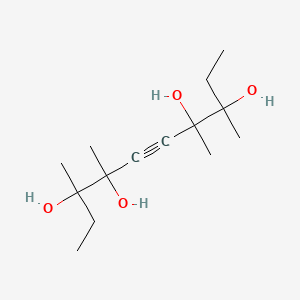

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
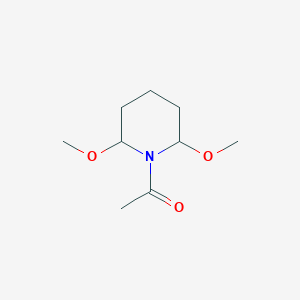

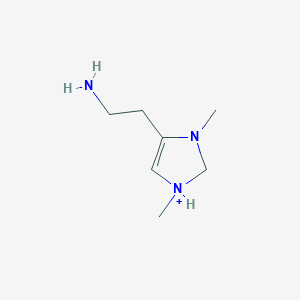

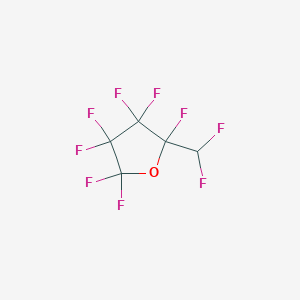
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
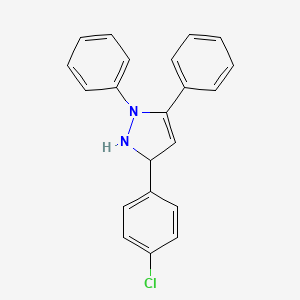
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
